molecular formula C11H6ClN3O2S B2716524 2-(1,3-Benzodioxol-5-ylamino)-4-chloro-1,3-thiazole-5-carbonitrile CAS No. 866156-03-8

2-(1,3-Benzodioxol-5-ylamino)-4-chloro-1,3-thiazole-5-carbonitrile

Cat. No. B2716524
CAS RN: 866156-03-8
M. Wt: 279.7
InChI Key: PBLGYAMVEJLGCZ-UHFFFAOYSA-N
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Description

The compound “2-(1,3-Benzodioxol-5-ylamino)-4-chloro-1,3-thiazole-5-carbonitrile” appears to contain several functional groups including a benzodioxole, an amino group, a chloro group, a thiazole, and a carbonitrile .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzodioxole and thiazole rings, along with the amino and carbonitrile groups, would all contribute to the overall structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the amino group might participate in acid-base reactions, while the carbonitrile group could be involved in nucleophilic addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and stability. These properties are determined by the compound’s molecular structure and the interactions between its atoms .

Scientific Research Applications

Corrosion Inhibition

Benzothiazole derivatives, including compounds structurally similar to "2-(1,3-Benzodioxol-5-ylamino)-4-chloro-1,3-thiazole-5-carbonitrile," have been synthesized and evaluated for their effectiveness as corrosion inhibitors for carbon steel in acidic environments. These inhibitors show significant corrosion protection efficiency, which can be attributed to their adsorption onto metal surfaces, offering a promising approach for corrosion protection in industrial applications (Hu et al., 2016).

Antimicrobial Activity

Derivatives of thiazole and benzothiazole have been synthesized and assessed for their antimicrobial properties. These compounds have shown potential in fighting against various microbial strains, making them valuable for further development as antimicrobial agents. Their structure-activity relationship provides insights into designing more potent antimicrobial compounds (Turan-Zitouni et al., 2004).

Antioxidant Activity

Novel fused heterocyclic compounds derived from tetrahydropyrimidine, including those with a benzodioxole moiety, have been synthesized and characterized for their antioxidant activities. These studies highlight the potential of such compounds in developing antioxidant therapies, contributing to the management of oxidative stress-related diseases (Salem et al., 2015).

Antifungal and Anticancer Activities

Benzothiazole derivatives have been explored for their antifungal and anticancer activities. The synthesis of new compounds incorporating benzothiazole and evaluating their biological effects offer promising avenues for developing novel anticancer and antifungal agents. These compounds present a significant potential for therapeutic applications, demonstrating activity against various cancer and fungal strains (Al-Omran et al., 2002).

Safety And Hazards

The safety and hazards associated with a compound depend on its reactivity and the nature of its functional groups. For example, some functional groups can make a compound toxic or volatile. Without specific data, it’s difficult to assess the safety and hazards of this compound .

Future Directions

The future research directions for a compound like this could include studying its synthesis, properties, and potential applications. This could involve developing new synthetic routes, investigating its reactivity, or exploring its use in fields like medicinal chemistry .

properties

IUPAC Name

2-(1,3-benzodioxol-5-ylamino)-4-chloro-1,3-thiazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClN3O2S/c12-10-9(4-13)18-11(15-10)14-6-1-2-7-8(3-6)17-5-16-7/h1-3H,5H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBLGYAMVEJLGCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC3=NC(=C(S3)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-Benzodioxol-5-ylamino)-4-chloro-1,3-thiazole-5-carbonitrile

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